molecular formula C8H9BrFNO2S B2473815 3-bromo-4-fluoro-N,N-dimethylbenzenesulfonamide CAS No. 1240287-91-5

3-bromo-4-fluoro-N,N-dimethylbenzenesulfonamide

Cat. No.: B2473815
CAS No.: 1240287-91-5
M. Wt: 282.13
InChI Key: UEIQIHHUAPFUBL-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoro-N,N-dimethylbenzenesulfonamide is a halogenated aromatic sulfonamide characterized by a benzene ring substituted with bromine (Br) at position 3, fluorine (F) at position 4, and a dimethylsulfonamide group (-N,N-dimethyl-SO₂) at position 1. The molecular formula is C₈H₁₀BrFNO₂S, with a calculated molecular weight of 283.14 g/mol. This compound is of interest in medicinal chemistry and materials science due to the electronic effects of bromine (electron-withdrawing, sterically bulky) and fluorine (strong electron-withdrawing, meta-directing), which modulate reactivity and interactions with biological targets .

Properties

IUPAC Name

3-bromo-4-fluoro-N,N-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFNO2S/c1-11(2)14(12,13)6-3-4-8(10)7(9)5-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEIQIHHUAPFUBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-fluoro-N,N-dimethylbenzenesulfonamide typically involves the sulfonation of 3-bromo-4-fluoroaniline followed by N,N-dimethylation. The reaction conditions often include the use of sulfonyl chlorides and dimethylamine under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-fluoro-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can modify the sulfonamide group .

Scientific Research Applications

3-bromo-4-fluoro-N,N-dimethylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-4-fluoro-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and van der Waals interactions with various biomolecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Trends

  • Electronic Effects : Bromine and fluorine synergistically deactivate the benzene ring, directing electrophilic substitutions to meta/para positions. This is distinct from -CF₃ or -NH₂ analogs, which alter regioselectivity .
  • Biological Activity : Halogenated sulfonamides show superior antimicrobial activity compared to hydroxylated analogs, likely due to reduced metabolism and enhanced target binding .
  • Synthetic Accessibility : The target compound can be synthesized via reaction of 3-bromo-4-fluorobenzenesulfonyl chloride with dimethylamine, mirroring methods for 4-fluoro-N,N-dimethylbenzenesulfonamide (CAS 383-31-3) .

Biological Activity

3-Bromo-4-fluoro-N,N-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular structure of 3-bromo-4-fluoro-N,N-dimethylbenzenesulfonamide features a benzene ring substituted with bromine and fluorine atoms, along with a sulfonamide functional group. This unique combination of substituents contributes to its distinctive chemical reactivity and biological properties.

Property Details
Molecular FormulaC₉H₁₀BrFNO₂S
Molecular Weight292.15 g/mol
Physical StateWhite crystalline solid
SolubilityInsoluble in water; soluble in organic solvents

Biological Activity

Research indicates that 3-bromo-4-fluoro-N,N-dimethylbenzenesulfonamide exhibits significant antibacterial and antifungal properties. Notably, it has been shown to inhibit the growth of various bacterial strains and fungi, making it a candidate for pharmaceutical applications.

Antibacterial Activity

  • Mechanism of Action : The antibacterial properties are attributed to the compound's ability to interfere with bacterial cell wall synthesis and function. It forms hydrogen bonds and van der Waals interactions with bacterial proteins, disrupting their normal activity.
  • Case Studies :
    • A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating potent antibacterial effects.
    • Comparative studies with other sulfonamides showed that 3-bromo-4-fluoro-N,N-dimethylbenzenesulfonamide had superior activity against resistant strains.

Antifungal Activity

The compound also exhibits antifungal properties, particularly against Candida species. The mechanism involves disrupting fungal cell membrane integrity, leading to cell death.

Synthesis and Preparation

The synthesis of 3-bromo-4-fluoro-N,N-dimethylbenzenesulfonamide typically involves:

  • Sulfonation : The initial step involves sulfonating 3-bromo-4-fluoroaniline using sulfonyl chlorides.
  • N,N-Dimethylation : Subsequent N,N-dimethylation is performed using dimethylamine under controlled conditions to yield the final product.

Comparative Analysis

To understand the uniqueness of 3-bromo-4-fluoro-N,N-dimethylbenzenesulfonamide, it is essential to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
4-Bromomethyl-N,N-dimethylbenzenesulfonamideLacks fluorine; retains sulfonamide structureModerate antibacterial activity
3-Bromo-4-chloro-N,N-dimethylbenzenesulfonamideContains chlorine instead of fluorineLower antifungal activity compared to target compound
3-Bromo-4-fluoro-N,N-diethylbenzenesulfonamideDiethyl instead of dimethyl groupsSimilar antibacterial effects but less potent

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